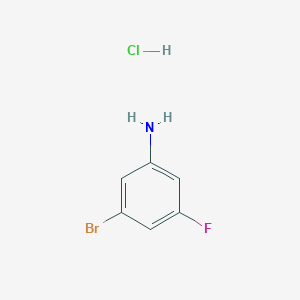

3-Bromo-5-fluoroaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLVIUQZBNIGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134168-98-2 | |

| Record name | Benzenamine, 3-bromo-5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134168-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoroaniline Hydrochloride (CAS Number: 134168-98-2)

A Keystone Building Block for Advanced Pharmaceutical Scaffolds

Introduction

3-Bromo-5-fluoroaniline hydrochloride is a strategically substituted aromatic amine that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, offers a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapeutics. The presence of orthogonal functionalities—the nucleophilic amino group, the synthetically adaptable bromine atom for cross-coupling reactions, and the metabolically stabilizing fluorine atom—makes this compound a highly sought-after precursor for drug candidates. This guide provides a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its applications in drug discovery with a focus on kinase inhibitors, its analytical characterization, and essential safety information for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt form of 3-bromo-5-fluoroaniline enhances its stability and handling characteristics compared to the free base. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 134168-98-2 | [1], [2] |

| Molecular Formula | C₆H₆BrClFN | [1], [2] |

| Molecular Weight | 226.47 g/mol | [1], [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | ≥98% (typical) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |

| logP | 2.59 | [2] |

Synthesis and Mechanism

A plausible and efficient synthesis of 3-bromo-5-fluoroaniline can be envisioned through a two-step process starting from the readily available 1-bromo-3,5-difluorobenzene. This approach is based on well-established and reliable reactions in organic chemistry.

Step 1: Nucleophilic Aromatic Substitution (SNAr) for Amination

The first step involves the selective amination of 1-bromo-3,5-difluorobenzene. The two fluorine atoms activate the benzene ring towards nucleophilic attack. By controlling the reaction conditions, one fluorine atom can be displaced by an amino group.

Experimental Protocol:

-

To a high-pressure reaction vessel, add 1-bromo-3,5-difluorobenzene (1.0 eq) and dimethyl sulfoxide (DMSO) as the solvent.

-

Add aqueous ammonia (excess, e.g., 10-20 eq).

-

Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-bromo-5-fluoroaniline.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-bromo-5-fluoroaniline.

Causality of Experimental Choices:

-

SNAr Reaction: This is a classic method for introducing an amino group onto an electron-deficient aromatic ring. The fluorine atoms are good leaving groups and activate the ring for this transformation.

-

DMSO as Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of ammonia.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic substitution on the aromatic ring.

Step 2: Formation of the Hydrochloride Salt

The purified 3-bromo-5-fluoroaniline (the free base) can be converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Dissolve the purified 3-bromo-5-fluoroaniline in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The unique arrangement of functional groups in this compound makes it a valuable building block for the synthesis of kinase inhibitors, a class of targeted cancer therapies. The aniline moiety can act as a key pharmacophore that interacts with the hinge region of the kinase active site, while the bromine atom provides a handle for introducing further complexity through cross-coupling reactions.

A prominent example of a drug class where this building block is relevant is in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR) family of kinases. Mutations in EGFR are implicated in various cancers, particularly non-small cell lung cancer.

Example: Synthesis of an Afatinib Analog Precursor

Afatinib is an irreversible kinase inhibitor that targets the EGFR family. While the exact synthesis of Afatinib may use a different starting material, a similar quinazoline core can be constructed using 3-bromo-5-fluoroaniline. The aniline nitrogen can be used to form the quinazoline ring system, and the bromine atom can be later functionalized via a Suzuki or Buchwald-Hartwig coupling to introduce other necessary moieties.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The expected spectral data are as follows:

1H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). Due to the presence of both bromine and fluorine, complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to 1H-1H and 1H-19F coupling.

-

Amine Protons: The protons of the aniline amine (or the ammonium protons in the hydrochloride salt) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. In the hydrochloride form, this signal will be shifted downfield.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also be identifiable by its chemical shift.

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

N-H Stretching: A characteristic broad absorption band for the N-H stretching of the primary amine (or N+-H of the ammonium salt) is expected in the region of 3200-3400 cm-1.

-

C-N Stretching: A peak in the range of 1250-1350 cm-1 corresponding to the C-N stretching of the aromatic amine.

-

C-Br Stretching: A signal in the fingerprint region, typically around 500-600 cm-1.

-

C-F Stretching: A strong absorption band in the region of 1000-1300 cm-1.

-

Aromatic C-H and C=C Stretching: Characteristic peaks for the aromatic ring will be observed.

MS (Mass Spectrometry)

-

Molecular Ion Peak: In the mass spectrum of the free base (3-bromo-5-fluoroaniline), a characteristic isotopic pattern for the molecular ion [M]+ will be observed due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). The expected m/z values would be around 189 and 191.[3]

Safety and Handling

This compound and its free base are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

GHS Hazard Statements: [3]

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the synthesis of complex pharmaceutical agents. Its unique combination of reactive sites allows for diverse synthetic manipulations, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the development of novel therapeutics, particularly in the ever-evolving landscape of targeted cancer therapies.

References

- European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. (EP 0497213 A2).

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene. (EP0776877A1).

- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline. (US5965775A).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline. Retrieved from [Link]

-

Zhu, F., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN107488153B - Afatinib intermediate compound - Google Patents [patents.google.com]

- 3. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Solubility Landscape of 3-Bromo-5-fluoroaniline Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) dictate its fate. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide focuses on 3-Bromo-5-fluoroaniline hydrochloride, a halogenated aniline derivative of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in organic solvents. By integrating theoretical principles with practical, field-proven methodologies, we aim to empower researchers and drug development professionals to navigate the challenges associated with this and similar molecules.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first dissect its molecular structure and the consequent physicochemical properties.

Molecular Structure:

-

Aniline Backbone: A primary aromatic amine, providing a basic nitrogen center.

-

Bromo and Fluoro Substituents: Electron-withdrawing halogen groups at the meta positions, influencing the pKa of the aniline nitrogen.

-

Hydrochloride Salt: The presence of the hydrochloride salt form significantly impacts solubility, particularly in polar solvents.

Physicochemical Properties of the Free Base (3-Bromo-5-fluoroaniline):

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Appearance | Yellow Liquid | [2] |

| Boiling Point | 245.5°C at 760 mmHg | [2] |

| XLogP3 | 2.5 | [2] |

The Impact of Salt Formation on Solubility:

The conversion of the basic aniline to its hydrochloride salt is a common strategy to enhance aqueous solubility.[3] However, its effect on solubility in organic solvents is more nuanced and depends on the solvent's properties. As a salt, this compound exists as an ion pair in the solid state. For dissolution to occur, the solvent must overcome the lattice energy of the crystal and solvate the anilinium cation and the chloride anion.

Predicted Solubility Behavior in Organic Solvents:

Given the lack of direct experimental data, we can predict the solubility of this compound based on the principles of "like dissolves like" and the known solubility of aniline hydrochloride.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, which can effectively solvate both the anilinium cation and the chloride anion. Therefore, this compound is expected to exhibit its highest solubility in this class of solvents. The solubility of aniline hydrochloride in alcohols is well-documented and supports this prediction.[5] The bromo and fluoro substituents, being lipophilic, might slightly decrease the solubility compared to the parent aniline hydrochloride.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have high dipole moments but lack acidic protons for hydrogen bonding with the chloride anion. While they can solvate the anilinium cation, their ability to solvate the chloride anion is weaker. Consequently, the solubility is expected to be moderate to low in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are incapable of effectively solvating ions. The energy required to break the crystal lattice of the salt is not compensated by the weak solute-solvent interactions. Therefore, this compound is expected to be practically insoluble in nonpolar solvents.

This theoretical analysis provides a rational basis for selecting solvents for experimental investigation and for initial formulation development.

A Robust Protocol for Experimental Solubility Determination

The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the equilibrium solubility measurement technique, a gold standard in the pharmaceutical industry.

Materials and Equipment

-

This compound (CAS: 134168-98-2)[6]

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane) of appropriate purity (e.g., HPLC grade)

-

Analytical balance (readable to at least 0.01 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification.

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.

-

Analyze the calibration standards by HPLC and construct a calibration curve by plotting the peak area versus concentration. Ensure the correlation coefficient (r²) is > 0.99.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

HPLC Analysis and Solubility Calculation:

-

Analyze the diluted samples by HPLC using the same method as for the calibration standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | Experimental Value |

| Ethanol | 24.5 | Experimental Value | |

| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value |

| Acetone | 20.7 | Experimental Value | |

| Nonpolar | Toluene | 2.4 | Experimental Value |

| Heptane | 1.9 | Experimental Value |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While direct experimental data is currently scarce, a logical framework based on the physicochemical properties of the molecule and its parent compound, aniline hydrochloride, allows for rational prediction of its solubility behavior. The detailed experimental protocol provided herein offers a robust methodology for researchers to generate reliable solubility data, which is indispensable for informed decision-making in formulation development, process chemistry, and preclinical studies.

Future work should focus on the experimental determination of the solubility of this compound in a wider range of pharmaceutically relevant solvents and at different temperatures. Additionally, the determination of the pKa of the parent aniline would provide a more refined understanding of its pH-dependent solubility. Such data will be invaluable for the continued development of this and other promising halogenated aniline derivatives.

References

-

ResearchGate. (2025). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

-

Quora. (2020). In which solvent does polyaniline show the best solubility, chlorofoam, toluene, or xylene?. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Quora. (2018). Why does aniline dissolve in HCL?. Retrieved from [Link]

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Aminotetraphenylmethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 5. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 134168-98-2 | this compound - AiFChem [aifchem.com]

A Technical Guide to 3-Bromo-5-fluoroaniline Hydrochloride: Commercial Availability, Purity Assessment, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3-Bromo-5-fluoroaniline hydrochloride. As a critical starting material in the synthesis of various pharmaceutical compounds and research chemicals, a thorough understanding of its procurement and quality control is paramount. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into sourcing, analytical characterization, and the establishment of robust quality control protocols.

Commercial Landscape and Procurement

This compound is readily available from a range of chemical suppliers catering to the research and bulk chemical markets. The compound is typically offered in various grades, with purities commonly ranging from 95% to over 98%.

Key suppliers for research and development quantities include Thermo Scientific Chemicals (formerly Alfa Aesar), ChemScene, and AiFChem.[1][2][3] For larger-scale and manufacturing needs, suppliers such as Conier Chem&Pharma Limited and Amerigo Scientific are notable sources. It is crucial for purchasers to request and scrutinize the Certificate of Analysis (CoA) to verify the purity and impurity profile of a specific batch.

| Supplier Example | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific Chemicals | 95% (for free aniline) | 134168-97-1 | C₆H₅BrFN | 190.02 |

| ChemScene | ≥98% | 134168-98-2 | C₆H₆BrClFN | 226.47 |

| AiFChem | 98% | 134168-98-2 | C₆H₆BrClFN | 226.48 |

Note: The free aniline (CAS 134168-97-1) and its hydrochloride salt (CAS 134168-98-2) are distinct materials. The hydrochloride salt is often preferred for its improved stability and handling characteristics.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The purity of this compound is intrinsically linked to its synthetic route. While specific proprietary synthesis details are often undisclosed by manufacturers, a general understanding of the synthetic pathway allows for the prediction of potential process-related impurities. A plausible synthetic route could involve the bromination of 3-fluoroaniline.

Potential impurities may include:

-

Isomeric Impurities: Dibrominated or under-brominated species, as well as isomers with bromine and fluorine at different positions on the aniline ring.

-

Starting Material Carryover: Residual 3-fluoroaniline.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

-

Inorganic Salts: Byproducts from the synthesis and workup.

The following diagram illustrates a logical workflow for the procurement and quality control of this compound.

Caption: Procurement and Quality Control Workflow for 3-Bromo-5-fluoroaniline HCl.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for purity assessment and impurity identification.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a robust method for quantifying the main component and detecting non-volatile impurities. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the this compound sample.

-

Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

-

Further dilute to a final concentration of 0.05 mg/mL for injection.

-

Rationale: The C18 column provides excellent separation for aromatic compounds. The gradient elution allows for the effective separation of the main peak from both early and late-eluting impurities. Formic acid is used to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the identification and quantification of volatile and thermally stable impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or methanol.

Rationale: This method allows for the separation and identification of potential isomeric impurities, residual starting materials, and other volatile byproducts. The mass spectrometer provides structural information for impurity identification.

The following diagram outlines the decision-making process for selecting the appropriate analytical method.

Caption: Decision Tree for Selecting an Analytical Method for Impurity Analysis.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a dry, well-ventilated place.[4] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is recommended.[2] The compound is known to be light-sensitive and should be protected from light.

Safety and Handling

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. (n.d.). 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Harča, M., Habinovec, I., Meštrović, E., Biljan, I., & Novak, P. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4). [Link]

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Jones, K., & Cocker, J. (2003). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 47(5), 361–365. [Link]

Sources

The Rising Profile of 3-Bromo-5-fluoroaniline Derivatives in Medicinal Chemistry: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Bromo-5-fluoroaniline Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The 3-bromo-5-fluoroaniline moiety has emerged as a valuable building block in drug discovery, offering a unique combination of steric and electronic features that can be exploited to fine-tune the biological activity of derivative compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, allowing for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the potential biological activities of 3-bromo-5-fluoroaniline derivatives, with a focus on their synthesis, mechanisms of action, and future therapeutic promise.

Core Physicochemical Properties of 3-Bromo-5-fluoroaniline

The foundational compound, 3-bromo-5-fluoroaniline, is a liquid at room temperature with the molecular formula C₆H₅BrFN and a molecular weight of approximately 190.02 g/mol .[1] Its structure presents a unique substitution pattern on the aniline ring that influences its reactivity and the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 134168-97-1 | [1] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Appearance | Brown Liquid | [2] |

Note: For research use only. Not for human or veterinary use.

Potential Therapeutic Applications of 3-Bromo-5-fluoroaniline Derivatives

The 3-bromo-5-fluoroaniline scaffold has been investigated as a key intermediate in the synthesis of compounds with a range of biological activities, primarily in the realms of oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

The development of novel anticancer agents remains a paramount challenge in medicine. Derivatives of halogenated anilines have shown promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Several classes of kinase inhibitors have been successfully developed into targeted cancer therapies. The 3-bromo-5-fluoroaniline core can be incorporated into scaffolds designed to inhibit key kinases involved in oncogenesis.

-

Bcr-Abl Tyrosine Kinase Inhibitors: Chronic myeloid leukemia (CML) is driven by the constitutively active Bcr-Abl tyrosine kinase. A novel series of 5-bromo-pyrimidine derivatives, which can be conceptually derived from precursors like 3-bromo-5-fluoroaniline, were synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including the K562 human chronic myeloid leukemia cell line.[3] Several of these compounds demonstrated potent inhibition of the Bcr-Abl kinase, suggesting their potential as leads for the development of new anti-CML agents.[3]

The general synthetic approach to such pyrimidine derivatives often involves the reaction of a substituted aniline with a pyrimidine core. The presence of the bromo and fluoro groups on the aniline ring can significantly influence the binding affinity and selectivity of the final compound for the target kinase.

-

General Kinase Inhibitor Design: The design of small molecule kinase inhibitors is a major focus in cancer drug discovery.[4][5] The 3-bromo-5-fluoroaniline moiety can serve as a key component in inhibitor design, providing a scaffold that can be readily modified to optimize interactions with the ATP-binding pocket of various kinases.

The pathway from a starting material like 3-bromo-5-fluoroaniline to a potential anticancer drug candidate involves a multi-step process.

Caption: A generalized workflow for the discovery of anticancer agents from 3-bromo-5-fluoroaniline.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated compounds have long been recognized for their antimicrobial properties, and derivatives of 3-bromo-5-fluoroaniline represent a promising area of investigation.

While specific studies on derivatives of 3-bromo-5-fluoroaniline are emerging, research on related halogenated anilines provides a strong rationale for their potential in this area. The incorporation of bromine and fluorine can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.

The antimicrobial effects of halogenated aniline derivatives may arise from various mechanisms, including:

-

Disruption of cell membrane integrity.

-

Inhibition of essential enzymes.

-

Interference with nucleic acid synthesis.

Further research is needed to elucidate the specific mechanisms of action for derivatives of 3-bromo-5-fluoroaniline.

Experimental Protocols: A Guide for the Researcher

The following provides a generalized, conceptual framework for the synthesis and biological evaluation of derivatives of 3-bromo-5-fluoroaniline.

General Synthesis of Pyrimidine Derivatives

This protocol outlines a general approach for the synthesis of pyrimidine-based compounds, a common scaffold for kinase inhibitors.

-

Reaction of 3-Bromo-5-fluoroaniline with a Dicarbonyl Compound: In a suitable solvent such as ethanol, react 3-bromo-5-fluoroaniline with a 1,3-dicarbonyl compound in the presence of a catalyst (e.g., a Lewis acid) to form an enaminone intermediate.

-

Cyclization with a Guanidine Salt: Treat the enaminone intermediate with a guanidine salt (e.g., guanidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) to effect cyclization and form the aminopyrimidine ring.

-

Functionalization of the Pyrimidine Core: The resulting aminopyrimidine can be further functionalized. For instance, the amino group can be acylated or reacted with various electrophiles to introduce diverse substituents. The bromine atom on the aniline ring can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional complexity.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6]

-

Cell Culture: Plate cancer cells (e.g., K562, A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3-bromo-5-fluoroaniline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]

-

Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The 3-bromo-5-fluoroaniline scaffold holds considerable promise as a versatile starting material for the synthesis of novel bioactive compounds. The unique electronic and steric properties conferred by the bromo and fluoro substituents provide a solid foundation for the design of potent and selective therapeutic agents. While research into the biological activities of its derivatives is still in its early stages, the existing evidence strongly suggests that this compound will be a valuable tool in the development of new treatments for cancer and infectious diseases. Future research should focus on the synthesis of diverse libraries of 3-bromo-5-fluoroaniline derivatives and their systematic evaluation in a broad range of biological assays to fully unlock their therapeutic potential.

References

-

PubChem. 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. [Link]

-

MDPI. Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]

-

Wroclaw Medical University, et al. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]

-

MDPI. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. [Link]

-

MDPI. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]

-

MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. [Link]

-

Ministry of Health and Prevention, United Arab Emirates. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

-

Impactfactor. Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. [Link]

-

PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

National Institutes of Health. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. [Link]

-

PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]

-

PubMed. Synthesis and biological evaluation of novel aromatic-heterocyclic biphenyls as potent anti-leukemia agents. [Link]

-

I.R.I.S. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

-

Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]

-

Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

-

PubMed Central. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. [Link]

-

PubMed Central. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

-

Abstract. Synthesis of novel heterocyclic compounds and their biological evaluation. [Link]

Sources

- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-fluoroaniline Hydrochloride

Introduction: Navigating the Synthesis of Electron-Deficient Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] However, the successful application of this methodology to electronically demanding substrates, such as the electron-deficient 3-Bromo-5-fluoroaniline, requires a nuanced understanding of the catalytic system and careful optimization of reaction parameters. The presence of the amine functionality as a hydrochloride salt further introduces a critical consideration regarding the choice and stoichiometry of the base.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination with 3-Bromo-5-fluoroaniline hydrochloride. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, and bases, and provide a detailed, step-by-step protocol for this challenging transformation.

Mechanistic Considerations: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) active species.[1][4] A general understanding of this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-bromo-5-fluoroaniline. This step is often rate-limiting, especially for electron-deficient arenes.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. A base is crucial to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.

Strategic Reagent Selection for this compound

The electron-withdrawing nature of the fluorine atom and the aniline group in 3-bromo-5-fluoroaniline, coupled with its hydrochloride salt form, necessitates careful selection of the catalytic system and base.

Palladium Precatalyst and Ligand: The Heart of the Reaction

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps.

| Ligand Generation | Recommended Ligands | Key Features & Considerations |

| Second Generation | DPPF, BINAP | While foundational, they may require higher temperatures and catalyst loadings for challenging substrates.[2] |

| Third Generation (Bulky Monophosphines) | XPhos, RuPhos, BrettPhos | Highly effective for electron-deficient aryl halides. RuPhos and BrettPhos are particularly well-suited for couplings with primary and secondary amines, respectively.[5] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Offer high stability and activity, often under aerobic conditions, for a broad range of substrates.[3] |

For the amination of 3-bromo-5-fluoroaniline, we recommend starting with a third-generation bulky monophosphine ligand such as RuPhos for primary amines or BrettPhos for secondary amines. The use of a pre-formed palladium precatalyst, such as RuPhos G3 or BrettPhos G3, is also highly recommended as they are air-stable and efficiently generate the active Pd(0) species in situ.[6]

Base Selection: More Than Just a Proton Scavenger

The choice of base is multifaceted in this reaction. It must be strong enough to deprotonate the amine coupling partner without promoting side reactions or degrading the substrate. Crucially, when using this compound, an additional equivalent of base is required to neutralize the HCl and liberate the free aniline for the coupling reaction.

| Base | Strength | Common Applications & Considerations |

| Sodium tert-butoxide (NaOtBu) | Strong | A widely used and effective base for a broad range of Buchwald-Hartwig aminations. |

| Potassium tert-butoxide (KOtBu) | Strong | Similar in efficacy to NaOtBu. |

| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong, Non-nucleophilic | Can be beneficial for substrates with sensitive functional groups.[7] |

| Cesium carbonate (Cs₂CO₃) | Weaker | Often used for base-sensitive substrates, but may require higher reaction temperatures. |

| Potassium phosphate (K₃PO₄) | Weaker | A milder alternative to carbonate bases. |

For this protocol, a strong, non-nucleophilic base such as NaOtBu or LHMDS is recommended to ensure complete deprotonation of both the aniline hydrochloride and the amine coupling partner.

Solvent Choice: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Anhydrous, aprotic solvents are generally used.

-

Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.

-

Dioxane: Another frequently used solvent, though its higher boiling point may be advantageous for less reactive substrates.

-

Tetrahydrofuran (THF): A good choice for reactions at moderate temperatures.

For the amination of 3-bromo-5-fluoroaniline, toluene or dioxane are recommended starting points.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.

Safety Precautions: 3-Bromo-5-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere (nitrogen or argon).

Materials and Reagents

-

This compound (1.0 equiv)

-

Amine coupling partner (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., RuPhos G3 or BrettPhos G3, 1-5 mol%)

-

Ligand (if not using a precatalyst, e.g., RuPhos or BrettPhos, 1.2-6 mol%)

-

Base (e.g., NaOtBu or LHMDS, 2.5 - 3.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

-

Inert atmosphere (nitrogen or argon)

Reaction Setup Workflow

Figure 2: Workflow for the Buchwald-Hartwig amination setup.

Step-by-Step Procedure

-

Preparation: In a glovebox or under a stream of inert gas, add this compound, the base, and the palladium precatalyst to the reaction vessel.

-

Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Liquids: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |

| Insufficiently strong base | Switch to a stronger base like LHMDS or increase the equivalents of the current base. | |

| Low reaction temperature | Gradually increase the reaction temperature. | |

| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature or use a more stable ligand/precatalyst. |

| Presence of water | Ensure all reagents and solvents are scrupulously dried. | |

| Substrate Decomposition | Base sensitivity | Consider a milder base such as Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[8] |

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the mechanistic nuances and strategically selecting the palladium catalyst, ligand, and base, researchers can successfully synthesize a wide range of valuable N-aryl derivatives. The protocol and insights provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes in academic and industrial settings.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Gehringer, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

-

Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Zhang, H., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 20(15), 4691-4695. [Link]

-

Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (43), 5082-5091. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

-

Ananikov, V. P., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(18), 6066-6068. [Link]

-

Enthaler, S., et al. (2010). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]

-

Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. The Journal of Organic Chemistry, 76(8), 2798-2804. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Development of Kinase Inhibitors Using a 3-Bromo-5-fluoroaniline Scaffold

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-bromo-5-fluoroaniline as a versatile starting scaffold for the discovery and development of novel protein kinase inhibitors. We will explore the chemical rationale for its selection, provide detailed, field-proven protocols for library synthesis via palladium-catalyzed cross-coupling, and outline robust methodologies for subsequent biochemical and cell-based screening to identify and validate potent lead compounds. The workflow emphasizes a self-validating approach, integrating critical controls and explaining the causality behind experimental choices to ensure data integrity and accelerate the drug discovery pipeline.

Introduction: The Rationale for a Privileged Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of "druggable" targets.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, but the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge for achieving inhibitor selectivity.[1][2]

Medicinal chemistry often relies on "privileged scaffolds," core molecular structures that can be readily modified to interact with multiple biological targets. The 3-bromo-5-fluoroaniline scaffold has emerged as a highly effective starting point for kinase inhibitor development for several key reasons:

-

Synthetically Tractable: The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity, primarily through robust and well-understood palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of chemical space around the core.

-

Strategic Fluorine Substitution: The fluorine atom at the 5-position provides distinct physicochemical advantages. Fluorine can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions with the target protein, and improve membrane permeability and overall bioavailability.[3]

-

Vectorial Orientation: The aniline amine group provides a crucial hydrogen bond donor and a point for further derivatization, enabling the molecule to orient itself within the kinase ATP-binding site and establish key interactions.

This guide presents a comprehensive workflow, from chemical synthesis to biological validation, for leveraging the unique properties of the 3-bromo-5-fluoroaniline scaffold.

Overall Development Workflow

The process of developing a kinase inhibitor from a scaffold follows a logical, multi-stage progression. The workflow described herein is designed to efficiently identify promising lead candidates through iterative cycles of synthesis and testing.

PART I: Synthesis of a Focused Compound Library

The first phase involves the chemical modification of the 3-bromo-5-fluoroaniline scaffold to generate a library of diverse, yet related, compounds. The Suzuki-Miyaura cross-coupling is an ideal choice for this step due to its broad substrate scope, high functional group tolerance, and well-established, reproducible conditions.

Protocol 1: Synthesis of a Biaryl Library via Suzuki-Miyaura Coupling

Principle: This protocol details the palladium-catalyzed cross-coupling of 3-bromo-5-fluoroaniline with a variety of arylboronic acids. The bromine atom is replaced by an aryl group, creating a biaryl structure common in many Type I and Type II kinase inhibitors. This reaction is highly modular, allowing for the rapid generation of a library by simply changing the boronic acid coupling partner.

Materials:

-

Arylboronic acids (various)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), combine 3-bromo-5-fluoroaniline (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the flask. Causality Note: The phosphine ligand (dppf) stabilizes the palladium catalyst, preventing its precipitation as palladium black and facilitating the catalytic cycle for higher yields.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aniline). The mixture should be a suspension. Causality Note: While the reaction is primarily organic, the presence of water is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.

-

Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-fluoroaniline product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

PART II: Biochemical Evaluation of Kinase Inhibition

Once a library of compounds is synthesized, the next critical step is to determine if they inhibit the activity of the target kinase. An in vitro biochemical assay provides the cleanest system for measuring direct target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This protocol uses the ADP-Glo™ Kinase Assay (Promega) or a similar system to quantify the activity of a kinase. The kinase reaction consumes ATP, producing ADP. After the kinase reaction is stopped, a reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The amount of light is directly proportional to kinase activity. An inhibitor will decrease kinase activity, resulting in less ADP and a lower light signal.[7] This method is highly sensitive, amenable to high-throughput screening, and can be used for virtually any kinase.[7]

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP solution (at a concentration near the Kₘ for the target kinase)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized inhibitor compounds dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer plate reader

Step-by-Step Methodology:

-

Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to all wells except the "no enzyme" control. Prepare a second master mix without the kinase for the control wells.

-

ATP Addition & Incubation: To initiate the reaction, add ATP to all wells. The final concentration of DMSO should be low (≤1%) to avoid affecting enzyme activity. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Causality Note: The incubation time and ATP concentration must be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption) for accurate inhibitor characterization.

-

Stopping the Reaction: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

-

Normalize the data using the controls:

-

0% Activity = "No enzyme" control wells.

-

100% Activity = "DMSO only" control wells.

-

-

Calculate the percent inhibition for each compound concentration.

-

Plot percent inhibition versus the logarithm of inhibitor concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[1]

PART III: Cellular Target Engagement and Efficacy

A compound that is potent in a biochemical assay must also be effective in a cellular context. A cell-based assay is essential to confirm that the compound can cross the cell membrane, engage the target kinase in the complex intracellular environment, and elicit a functional biological response.

Protocol 3: Cell-Based Kinase Inhibition (Proliferation Assay)

Principle: This protocol uses a cell line whose proliferation and survival are dependent on the activity of the target kinase. For example, Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be genetically engineered to express an oncogenic, constitutively active kinase.[8] This removes their dependency on IL-3 and makes their survival solely dependent on the activity of the engineered kinase. Inhibiting this kinase will halt proliferation and induce cell death, which can be measured as a decrease in cell viability.

Materials:

-

Engineered Ba/F3 cell line expressing the target kinase

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

Clear-bottom, white-walled 96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Luminometer plate reader

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing Ba/F3 cells. Count the cells and adjust the density to a predetermined optimal concentration (e.g., 5,000 cells per well) in fresh growth medium. Seed the cells into the wells of the 96-well plate.

-

Compound Addition: Add the serially diluted test compounds to the wells. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Include "DMSO only" (vehicle control) and "no cells" (background) wells.

-

Incubation: Incubate the plate in a humidified incubator at 37 °C with 5% CO₂ for 72 hours. Causality Note: A 72-hour incubation period is typically sufficient for multiple cell doublings, allowing for a robust dynamic range to measure the anti-proliferative effects of the inhibitor.

-

Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of viable cells.

-

Signal Stabilization & Reading: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence on a plate reader.

Data Analysis:

-

Normalize the luminescent signal to the vehicle (DMSO) control wells to determine the percent viability for each compound concentration.

-

Plot percent viability versus the logarithm of inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the GI₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

PART IV: Data Interpretation and Next Steps

The data generated from these protocols allows for a direct comparison of compound performance and informs the next cycle of drug design.

Example Data Summary

| Compound ID | R-Group (from Boronic Acid) | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (nM) |

| Scaffold | 3-Bromo-5-fluoroaniline | >10,000 | >10,000 |

| KI-001 | 4-pyridyl | 520 | 2,100 |

| KI-002 | 3-methoxy-phenyl | 85 | 450 |

| KI-003 | 4-(morpholino)phenyl | 15 | 98 |

| KI-004 | 3-aminopyrazole | 5 | 25 |

Table 1: Hypothetical screening data for a library of compounds derived from the 3-bromo-5-fluoroaniline scaffold.

Structure-Activity Relationship (SAR) Insights: From the hypothetical data in Table 1, a preliminary SAR can be established. The addition of a 4-(morpholino)phenyl group (KI-003) and particularly a 3-aminopyrazole group (KI-004) significantly improves both biochemical potency and cellular activity. The morpholino and pyrazole groups likely form beneficial hydrogen bonds or occupy a key pocket in the kinase active site. The difference between IC₅₀ and GI₅₀ values (the "cell shift") can provide initial insights into factors like cell permeability or efflux.

Lead Optimization: Compound KI-004 represents a promising "hit" or "lead" compound. The next steps in the drug discovery process would focus on optimizing its properties:

-

Potency & Selectivity: Synthesize additional analogs of KI-004 to further improve potency. Screen the compound against a panel of other kinases (kinome profiling) to assess its selectivity and identify potential off-target effects.

-

ADME Properties: Evaluate metabolic stability in liver microsomes, aqueous solubility, and other pharmacokinetic properties.

-

Structural Biology: Attempt to obtain a co-crystal structure of the inhibitor bound to the target kinase to visualize the binding mode and guide further rational design.[2][9]

Conclusion

The 3-bromo-5-fluoroaniline scaffold represents a robust and strategically sound starting point for the development of novel kinase inhibitors. Its inherent chemical functionality allows for the rapid generation of diverse compound libraries through reliable synthetic methods like the Suzuki coupling. By employing a systematic workflow that progresses from biochemical screening to cellular validation, researchers can efficiently identify potent lead compounds. The integrated protocols and rationale provided in this application note offer a comprehensive framework for leveraging this privileged scaffold to accelerate the discovery of next-generation targeted therapeutics.

References

- Source: Google Patents (CN101168510A)

-

Title: Kinase assays Source: BMG LABTECH URL: [Link]

-

Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights Source: MDPI URL: [Link]

-

Title: 3-bromo-5-fluoroaniline Source: Amerigo Scientific URL: [Link]

-

Title: 3-Bromo-5-fluoroaniline Source: PubChem URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central (PMC) URL: [Link]

-

Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

-

Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]

-

Title: Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors Source: PubMed Central (PMC) URL: [Link]

-

Title: α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML Source: PubMed Central (PMC) URL: [Link]

-

Title: Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: PubMed URL: [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: N-Acylation of 3-Bromo-5-fluoroaniline Hydrochloride

Abstract

This document provides a comprehensive guide for the N-acylation of 3-Bromo-5-fluoroaniline hydrochloride. N-acylated anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of bromine and fluorine atoms on the aromatic ring offers valuable handles for further synthetic transformations, such as cross-coupling reactions, making the target molecule a versatile building block. This application note details a robust and reproducible protocol for the N-acetylation of this compound using acetic anhydride. It delves into the underlying chemical principles, offers a visual workflow and mechanistic diagrams, and provides a practical troubleshooting guide to ensure successful execution.

Introduction: The Significance of N-Acylated Haloanilines

N-acylation is a fundamental and widely employed transformation in organic synthesis. For haloanilines, the introduction of an acyl group serves multiple purposes. It can act as a protecting group, modulating the reactivity of the amine functionality during subsequent electrophilic aromatic substitution reactions.[1][2] Furthermore, the resulting amide moiety is often an integral structural component contributing to the biological activity of the final compound. The 3-bromo-5-fluoro substitution pattern is of particular interest in medicinal chemistry, as these halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This protocol provides a reliable method for preparing N-acylated 3-Bromo-5-fluoroanilines, opening avenues for the exploration of novel chemical entities.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from established methods for the acetylation of anilines and is optimized for halogenated aniline hydrochlorides.[1][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |

| Acetic anhydride | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Acylating agent. Handle in a fume hood. |

| Sodium acetate, anhydrous | ≥99% | e.g., Fisher Scientific | Acts as a base to deprotonate the aniline hydrochloride and neutralize the generated acid. |

| Deionized water | High Purity | - | Used as the primary solvent. |

| Ethanol, 95% | Reagent Grade | e.g., Fisher Scientific | Recrystallization solvent. |

| Hydrochloric acid, concentrated (optional) | ACS Reagent Grade | e.g., VWR | May be needed to ensure complete dissolution of the free base form of the aniline if starting from it. |

| Celite® (optional) | - | e.g., Sigma-Aldrich | Filter aid for hot filtration if needed. |

Equipment

-

Erlenmeyer flask (125 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-